![molecular formula C9H11BrOS B1383210 2-(3-Bromo-2-methyl-phenylsulfanyl)-ethanol CAS No. 1824063-52-6](/img/structure/B1383210.png)
2-(3-Bromo-2-methyl-phenylsulfanyl)-ethanol
Overview
Description
Scientific Research Applications
New Protective Groups for Peptide Synthesis
The modification of the methyl group in 2-(methylsulphonyl)ethanol, a process related to the chemical structure , has led to the development of new alcohols that can introduce amino-protective groups of the urethane type. These groups are labile in alkaline media and offer advantages such as higher sensitivity to base due to the introduction of a phenyl group bearing a function with a negative inductive effect. The recommended function, a disulphone: 2-[4-(methylsulphonyl)phenylsulphonyl]ethanol, provides better stability than the Fmoc group, resistance to catalytic hydrogenolysis, and high stability in acidic medium without the risk of spontaneous polymerization of its elimination product (Verhart & Tesser, 2010).
Anti-Helicobacter Pylori Agents
Research has expanded on the scaffold derived from 2-([3-[(1H-benzimidazol-2-ylsulfanyl)methyl]-phenyl]sulfanyl)-1-ethanol, leading to the synthesis of compounds with potent and selective activity against Helicobacter pylori. These compounds, particularly a prototype carbamate, exhibited low minimal inhibition concentration values against various H. pylori strains, including those resistant to common treatments. The compound also showed minimal activity against a broad range of other microorganisms, indicating its selective efficacy (Carcanague et al., 2002).
Safety and Hazards
The Safety Data Sheets for “(3-Bromo-2-methylphenyl)methanol” suggest that if inhaled, the victim should be moved into fresh air and given oxygen if breathing is difficult . If the chemical comes into contact with skin, contaminated clothing should be removed immediately and the skin washed off with soap and plenty of water . In case of ingestion, the mouth should be rinsed with water and vomiting should not be induced .
properties
IUPAC Name |
2-(3-bromo-2-methylphenyl)sulfanylethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrOS/c1-7-8(10)3-2-4-9(7)12-6-5-11/h2-4,11H,5-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLFDYHASLGCCSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Br)SCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromo-2-methyl-phenylsulfanyl)-ethanol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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